molecular formula C12H13N3O4 B11557578 4-nitro-N'-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide CAS No. 7467-43-8

4-nitro-N'-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide

Cat. No.: B11557578
CAS No.: 7467-43-8
M. Wt: 263.25 g/mol
InChI Key: SHTJLYCRAHBIKA-JYRVWZFOSA-N
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Description

4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide is an organic compound with the molecular formula C12H15N3O4 It is a derivative of benzohydrazide, characterized by the presence of a nitro group at the 4-position of the benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between 4-nitrobenzohydrazide and 4-oxopentanal in ethanol under acidic conditions can yield the desired product.

Industrial Production Methods

While specific industrial production methods for 4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide group can be oxidized to form corresponding acids or esters.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids or esters.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzohydrazide: A simpler analog without the oxopentan-2-ylidene group.

    4-nitro-N’-[(2Z)-2-pentanylidene]benzohydrazide: A structurally similar compound with a different alkylidene group.

Uniqueness

4-nitro-N’-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide is unique due to the presence of both the nitro and oxopentan-2-ylidene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7467-43-8

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

4-nitro-N-[(Z)-4-oxopentan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H13N3O4/c1-8(7-9(2)16)13-14-12(17)10-3-5-11(6-4-10)15(18)19/h3-6H,7H2,1-2H3,(H,14,17)/b13-8-

InChI Key

SHTJLYCRAHBIKA-JYRVWZFOSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)C

Origin of Product

United States

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